molecular formula C4H4ClFO B11747116 (1S)-2-fluorocyclopropane-1-carbonyl chloride

(1S)-2-fluorocyclopropane-1-carbonyl chloride

Cat. No.: B11747116
M. Wt: 122.52 g/mol
InChI Key: FRCQGUPEBLSFGO-SCQFTWEKSA-N
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Description

(1S)-2-fluorocyclopropane-1-carbonyl chloride is an organic compound that features a cyclopropane ring substituted with a fluorine atom and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-fluorocyclopropane-1-carbonyl chloride typically involves the reaction of cyclopropane derivatives with fluorinating agents and chlorinating agents. One common method is the reaction of cyclopropane carboxylic acid with thionyl chloride (SOCl₂) to form cyclopropane carbonyl chloride, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-fluorocyclopropane-1-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Amides, esters, thioesters.

    Reduction: Aldehydes, alcohols.

    Oxidation: Carboxylic acids, other oxidized derivatives.

Scientific Research Applications

(1S)-2-fluorocyclopropane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of drugs with anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of (1S)-2-fluorocyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity can lead to the inhibition or modification of the function of these targets, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-2-fluorocyclopropane-1-carbonyl chloride is unique due to the presence of both a fluorine atom and a carbonyl chloride group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C4H4ClFO

Molecular Weight

122.52 g/mol

IUPAC Name

(1S)-2-fluorocyclopropane-1-carbonyl chloride

InChI

InChI=1S/C4H4ClFO/c5-4(7)2-1-3(2)6/h2-3H,1H2/t2-,3?/m0/s1

InChI Key

FRCQGUPEBLSFGO-SCQFTWEKSA-N

Isomeric SMILES

C1[C@@H](C1F)C(=O)Cl

Canonical SMILES

C1C(C1F)C(=O)Cl

Origin of Product

United States

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